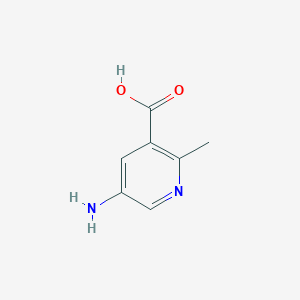

5-Amino-2-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJSHAJEEDGWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652880 | |

| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-36-6 | |

| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 5-Amino-2-methylnicotinic Acid: A Key Pharmaceutical Building Block

Abstract

5-Amino-2-methylnicotinic acid (CAS: 1092286-36-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its pyridine core, substituted with amino, methyl, and carboxylic acid groups, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a detailed examination of a robust synthetic pathway to this compound, starting from a commercially available precursor. Furthermore, it establishes a comprehensive characterization protocol employing modern analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC), to ensure the identity, purity, and quality of the final compound. This document is intended for researchers and scientists in pharmaceutical and chemical development, offering field-proven insights into the practical aspects of its preparation and validation.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₈N₂O₂, is a strategically important intermediate in the synthesis of various bioactive compounds.[1] The unique arrangement of its functional groups—a nucleophilic amino group, a directing methyl group, and a versatile carboxylic acid handle—makes it an invaluable scaffold. Its derivatives are explored for therapeutic applications, particularly in the treatment of inflammatory and neurological disorders.[1]

The aminonicotinic acid framework is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents. The amino group often serves as a key hydrogen bond donor or as a point for amide or sulfonamide linkage, while the carboxylic acid can engage in salt bridges or be converted into esters and amides to modulate pharmacokinetic properties. Understanding its synthesis and characterization is therefore critical for its effective application in drug discovery pipelines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1092286-36-6 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Primary Applications | Pharmaceutical & Agrochemical Intermediate | [1] |

Synthesis Pathway: A Multi-Step Approach

While various methods exist for the synthesis of substituted nicotinic acids, a direct, one-pot synthesis of this compound is not prominently documented. Therefore, a robust and logical multi-step pathway is proposed, starting from the readily available precursor, ethyl 2-methylnicotinate. This pathway involves three key transformations: nitration, reduction, and hydrolysis.

The rationale for this pathway is based on established pyridine chemistry. The pyridine ring is first activated by the ester group and deactivated towards electrophilic substitution, but nitration can be achieved under forcing conditions. The nitro group is a versatile precursor to the amine via standard reduction methodologies. Finally, saponification of the ethyl ester yields the target carboxylic acid.

Step 1: Synthesis of Ethyl 2-methyl-5-nitronicotinate (Nitration)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add ethyl 2-methylnicotinate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it separately. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield the crude nitro-ester.

Step 2: Synthesis of Ethyl 5-amino-2-methylnicotinate (Reduction)

-

Reaction Setup: To a round-bottom flask, add the crude ethyl 2-methyl-5-nitronicotinate and ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress is monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amino-ester.

Step 3: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve the crude ethyl 5-amino-2-methylnicotinate in a mixture of ethanol and water in a round-bottom flask.

-

Saponification: Add a 2M solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-3 hours.

-

Neutralization: After cooling to room temperature, acidify the reaction mixture by the slow addition of 2M hydrochloric acid (HCl) until the pH is approximately 6-7. The target compound will precipitate out of the solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the final product meets the required specifications.

Sources

5-Amino-2-methylnicotinic acid chemical properties and reactivity

An In-depth Technical Guide to 5-Amino-2-methylnicotinic Acid: Chemical Properties and Reactivity

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its molecular framework, featuring a pyridine ring functionalized with an amino group, a carboxylic acid, and a methyl group, makes it a versatile building block in various fields of chemical synthesis. The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and material science. This molecule serves as a key intermediate in the synthesis of bioactive compounds for potential therapeutic applications, including the treatment of inflammatory and neurological disorders, as well as in the development of agrochemicals and materials.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 1092286-36-6 | [2] |

| Appearance | Solid (form) | |

| Predicted pKa | 4.95 ± 0.20 (for ethyl ester) | [3] |

| Solubility | Likely sparingly soluble in water and soluble in organic solvents. | Inferred from related compounds |

Note: Some properties are for closely related isomers or derivatives as direct experimental data for this specific compound is limited in the provided search results.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.

-

¹H NMR : The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. For a related compound, 2-amino-6-methylnicotinic acid, the ¹H-NMR spectrum in DMSO-d₆ shows a methyl signal at 2.28 ppm, an aromatic proton at 6.44 ppm, broad signals for the amino protons between 6.82-7.44 ppm, and another aromatic proton at 7.92 ppm.[4]

-

¹³C NMR : The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methyl carbon. For the related 2-methylnicotinic acid, ¹³C NMR data is available and can be used as a reference.[5]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[6] Key expected vibrational bands include:

-

O-H stretch from the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

N-H stretches from the amino group (~3300-3500 cm⁻¹)

-

C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)

-

C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹)

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7] The exact mass can be used to verify the molecular formula.

Synthesis and Purification

General Synthetic Approach

A plausible synthetic pathway for this compound could involve a multi-step process starting from a suitably substituted pyridine precursor.

Caption: A generalized workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol for a related isomer illustrates a potential synthetic strategy involving amination and hydrolysis.[4]

-

Amination : 2-chloro-3-cyano-6-picoline is reacted with 28% aqueous ammonia in an autoclave at 170°C for 7 hours.

-

Work-up : The reaction mixture is cooled, and excess ammonia is removed under reduced pressure.

-

Hydrolysis : Potassium hydroxide is added to the reaction mixture, and it is heated at 100°C for 3 hours.

-

Purification : The solution is cooled, and the pH is adjusted to 4-5 with 4N hydrochloric acid to precipitate the product. The resulting crystals are filtered and washed with water.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the amino group, the carboxylic acid, and the pyridine ring.

Caption: Reactivity map of this compound's functional groups.

Reactions of the Amino Group

The amino group is a nucleophilic center and can undergo various reactions:

-

Diazotization : Reaction with nitrous acid (HONO) at low temperatures can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -X, -CN).

-

Acylation : The amino group can be acylated using acid chlorides or anhydrides to form amides.

-

Alkylation : It can also undergo alkylation, although over-alkylation can be an issue.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is acidic and can be deprotonated by bases. It can also undergo nucleophilic acyl substitution:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields an ester.

-

Amide Formation : Activation of the carboxylic acid (e.g., with a coupling agent or conversion to an acid chloride) followed by reaction with an amine forms an amide.

-

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The amino group activates the ring towards electrophilic attack, while the carboxylic acid and the ring nitrogen deactivate it. The overall reactivity will depend on the reaction conditions.

Stability and Degradation

The stability of this compound is an important consideration for its storage and handling. Similar to other amino-substituted aromatic acids like 5-aminosalicylic acid, it may be susceptible to degradation, particularly through oxidation.[10]

-

Oxidative Degradation : The amino group makes the aromatic ring susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

-

pH Stability : The stability of the compound in solution is likely pH-dependent. For instance, 5-aminolevulinic acid degradation is significantly inhibited at a pH below 5.[11][12]

-

Storage Conditions : To ensure stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[13]

Analytical Methods

Accurate and robust analytical methods are necessary for the quantification and quality control of this compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of amino acids and related compounds.[14] Reversed-phase HPLC with UV detection is a common method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the compound in complex matrices.[15]

-

Ion-Exchange Chromatography : This technique separates molecules based on their net charge and is a gold standard for amino acid analysis.[16]

Example Experimental Protocol: HPLC Analysis

-

Sample Preparation : A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound has maximum absorbance.

-

-

Quantification : The concentration of the compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Applications

This compound is a valuable intermediate in several areas of chemical research and development:

-

Pharmaceuticals : It serves as a building block for the synthesis of new drug candidates. Its structure is useful for creating molecules with potential therapeutic activities, especially in the areas of inflammatory and neurological disorders.[1]

-

Agrochemicals : The compound is used in the development of new pesticides and herbicides.[1]

-

Material Science : It can be employed in the synthesis of novel organic materials with specific electronic or optical properties.[1]

Safety Information

While specific safety data for this compound is not detailed in the search results, related compounds like 5-aminonicotinic acid are classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[17] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

-

PubMed. (n.d.). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

-

Molbase. (n.d.). Methyl 2-amino-6-chloronicotinate. Retrieved from [Link]

-

PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminonicotinic Acid. Retrieved from [Link]

-

NIH. (n.d.). 2-Amino-5-methylpyridinium nicotinate. Retrieved from [Link]

-

YouTube. (2020). IR/NMR example 3. Retrieved from [Link]

-

EMA. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylnicotinic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 10. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 17. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Biological Potential of 5-Amino-2-methylnicotinic Acid and Its Derivatives

This guide provides an in-depth technical exploration of 5-Amino-2-methylnicotinic acid, a versatile heterocyclic scaffold. While direct biological activity data for the core molecule is limited in publicly available literature, its significance as a key intermediate in the synthesis of a wide array of bioactive compounds is well-established.[1] This document will delve into the known biological activities of its principal derivatives, offering insights for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction to the this compound Scaffold

This compound belongs to the pyridine carboxylic acid family, a class of compounds that includes the essential vitamin B3 (niacin). The unique arrangement of its functional groups—a carboxylic acid, an amino group, and a methyl group on the pyridine ring—makes it a valuable starting material for creating diverse and complex molecules. Its structural attributes are leveraged to synthesize compounds with potential therapeutic applications, particularly in the management of inflammatory and neurological disorders.[1] Furthermore, this scaffold is utilized in the development of agrochemicals such as pesticides and herbicides.[1]

This guide will focus on the biological activities of key derivatives synthesized from this compound, highlighting its role as a foundational element in the discovery of novel therapeutic and agricultural agents.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties and synthetic routes is crucial for the exploration of any chemical scaffold.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Predicted pKa | 4.95 ± 0.20[2] |

| Appearance | Solid[3] |

Synthetic Pathways

The synthesis of this compound and its esters often involves multi-step reactions. A common strategy involves the modification of a pre-existing pyridine ring. For instance, the synthesis of related 5-amino nicotinic acid derivatives can start from 6-chloro-5-nitro nicotinic ester. A nucleophilic aromatic substitution (SNAr) reaction can introduce various side chains, followed by the reduction of the nitro group to an amino group.[4] The final step often involves the hydrolysis of the ester to yield the carboxylic acid.[4]

Caption: Generalized synthetic workflow for 5-amino-nicotinic acid derivatives.

Biological Activities of Key Derivatives

The true potential of the this compound scaffold is revealed through the diverse biological activities of its derivatives.

Anti-diabetic Potential: α-Amylase and α-Glucosidase Inhibition

Derivatives of 5-aminonicotinic acid have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion.[4] Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.

In a study of 5-amino nicotinic acid derivatives, compounds with a meta-substituted phenyl ring connected via a sulfur bridge to the pyridine core demonstrated notable inhibitory activity.[4] Specifically, certain ether derivatives exhibited significant α-glucosidase inhibition with IC₅₀ values in the micromolar range.[4]

Table of α-Glucosidase Inhibition by 5-Amino Nicotinic Acid Derivatives

| Compound | Substituent | IC₅₀ (µM) |

| 35 | O-(p-Cl-Ph) | 32.9 ± 2.8 |

| 39 | O-(p-OMe-Ph) | 26.4 ± 2.0 |

| Data sourced from a study on nicotinic acid derivatives as novel noncompetitive α-amylase and α-glucosidase inhibitors.[4] |

Antimicrobial Activity

Nicotinic acid and its derivatives have a long history of investigation for their antimicrobial properties.[5]

-

Antibacterial Activity : Certain acylhydrazone derivatives of nicotinic acid have shown very high antibacterial effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] Another derivative was effective against the MRSA strain of Staphylococcus aureus with an MIC of 7.81 µg/mL.[5]

-

Antifungal Activity : While the acylhydrazone derivatives of nicotinic acid were more potent against bacteria, their cyclized counterparts, 3-acetyl-1,3,4-oxadiazoline derivatives, displayed stronger activity against fungal strains.[5] One such derivative with a 5-nitrofuran substituent was active against all tested strains, with notable efficacy against Candida albicans and Candida parapsilosis (MIC = 15.62 µg/mL).[5]

Metabolic Regulation: NNMT Inhibition

A derivative of 5-aminonicotinic acid, 5-amino-1MQ, has been identified as a selective and membrane-permeable small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[6] NNMT is an enzyme involved in metabolism, and its inhibition has been explored as a therapeutic strategy for obesity and related metabolic disorders.

In a proof-of-concept in vivo study, systemic treatment of diet-induced obese (DIO) mice with 5-amino-1MQ resulted in a progressive loss of body weight.[6] This suggests that derivatives of 5-aminonicotinic acid could be promising candidates for the development of novel treatments for metabolic diseases.[6]

Caption: Mechanism of action for 5-amino-1MQ in metabolic regulation.

Experimental Protocols

The following are representative methodologies for evaluating the biological activities of this compound derivatives.

In Vitro Enzyme Inhibition Assay (α-Glucosidase)

This protocol is based on the general principles of enzyme inhibition assays.

-

Preparation of Solutions :

-

Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add the enzyme solution and different concentrations of the test compound.

-

Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPG solution.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Acarbose can be used as a positive control.

-

-

Data Analysis :

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation :

-

Prepare a standardized inoculum of the bacterial strain to be tested (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare serial dilutions of the test compound in the broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation :

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC :

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions and Conclusion

While the direct biological activity of this compound remains an area for further investigation, its role as a versatile scaffold for generating novel bioactive compounds is undeniable. The diverse activities of its derivatives, ranging from anti-diabetic and antimicrobial to metabolic regulation, underscore the potential of this chemical class in drug discovery and development.

Future research should focus on:

-

Exploring the direct biological activities of this compound itself through broad-spectrum screening.

-

Expanding the library of derivatives to further probe the structure-activity relationships for various biological targets.

-

Conducting in vivo studies for the most promising derivatives to evaluate their efficacy and safety profiles.

References

- MySkinRecipes. This compound.

- PubMed Central.

- MDPI.

- PubMed Central.

- Guidechem. 5-AMINO-2-METHYL-NICOTINIC ACID ETHYL ESTER 60390-42-3 wiki.

- Sigma-Aldrich.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-amino-5-methylnicotinate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-methylnicotinic Acid

Introduction to 5-Amino-2-methylnicotinic Acid: A Molecule of Latent Potential

This compound is a heterocyclic compound belonging to the pyridine carboxylic acid family. Its known utility is primarily as a key intermediate in the synthesis of a variety of bioactive compounds and drugs.[1] Structurally, it is a derivative of nicotinic acid (Vitamin B3), a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While its application in the synthesis of molecules for inflammatory and neurological disorders is noted, a detailed, publicly available account of its intrinsic mechanism of action at the molecular level is conspicuously absent from the scientific literature.[1]

This guide addresses this knowledge gap by proposing a scientifically plausible mechanism of action for this compound. Based on its structural analogy to the nicotinamide component of NAD+, we hypothesize that this compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This document will provide a comprehensive overview of this hypothesized mechanism, grounded in the established principles of DNA damage repair and the function of PARP inhibitors. Furthermore, it will serve as a practical guide for researchers, offering detailed experimental protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Competitive Inhibition of PARP

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA Damage Response (DDR). A key player in the DDR is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, with PARP-1 being the most abundant and well-studied member.[2]

PARP-1 is a critical sensor of DNA single-strand breaks (SSBs).[2][3] Upon detecting an SSB, PARP-1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB through the Base Excision Repair (BER) pathway.[5][6]

The catalytic activity of PARP enzymes is critically dependent on NAD+.[7][8][9][10] The nicotinamide moiety of NAD+ is the direct substrate for the PARP-catalyzed reaction. We postulate that the structural similarity of this compound to nicotinamide allows it to bind to the catalytic domain of PARP, competitively inhibiting the binding of NAD+ and thereby preventing PARylation. This inhibition of PARP activity would disrupt the efficient repair of SSBs.[3][6]

Caption: Hypothesized PARP-1 inhibition by this compound.

The Principle of Synthetic Lethality: A Therapeutic Window

The therapeutic potential of PARP inhibitors is exquisitely demonstrated by the concept of synthetic lethality.[1][11][12] Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability.[13][14]

In the context of cancer therapy, PARP inhibitors exploit synthetic lethality in tumors harboring defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair.[15][16][17][18] The HR pathway is a high-fidelity mechanism for repairing DSBs, which can arise when SSBs are not repaired and are encountered by the replication machinery.[3] Genes such as BRCA1 and BRCA2 are critical components of the HR pathway.[19][20][21]

In a healthy cell, if PARP is inhibited, the resulting SSBs can still be repaired by the functional HR pathway after they are converted to DSBs during replication. Conversely, in a cell with a non-functional HR pathway (e.g., due to BRCA1/2 mutations), the cell is heavily reliant on PARP-mediated SSB repair to prevent the formation of DSBs. When PARP is inhibited in these HR-deficient cells, the accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be accurately repaired.[3][13] This leads to genomic instability and ultimately, cell death.[22] This selective killing of cancer cells with HR deficiency, while sparing normal cells, provides a powerful therapeutic window for PARP inhibitors.[12]

Caption: Overall experimental workflow for validating the mechanism of action.

Part 1: In Vitro Validation of PARP Inhibition

Protocol 1: In Vitro PARP Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

Methodology:

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme.

-

Histones (as a substrate for PARylation).

-

Biotinylated NAD+.

-

Streptavidin-HRP (Horse Radish Peroxidase).

-

HRP substrate (e.g., TMB).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

96-well plates coated with histones.

-

This compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

Procedure:

-

Coat a 96-well plate with histones and block non-specific binding sites.

-

Prepare serial dilutions of this compound and the positive control inhibitor.

-

In each well, add the assay buffer, activated DNA (to stimulate PARP activity), and the respective concentration of the test compound or control.

-

Add recombinant PARP-1 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the PARylation reaction by adding biotinylated NAD+. Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

-

Wash the wells again.

-

Add the HRP substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

-

-

Data Analysis: The signal intensity is proportional to the amount of PARylation (PARP activity). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).

Part 2: Cellular Assays to Confirm PARP Inhibition and Downstream Effects

Protocol 2: Western Blot for Poly(ADP-ribose) (PAR) Levels

Objective: To determine if this compound inhibits PARP activity within cells, leading to a reduction in PAR levels upon induction of DNA damage.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest).

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage using an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for PAR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis: Quantify the band intensities for PAR and the loading control. A reduction in the PAR signal in cells treated with this compound (compared to the damage-induced, untreated control) indicates intracellular PARP inhibition. [23][24]

Protocol 3: Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs), which are expected to increase as a consequence of PARP inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound for a longer duration (e.g., 24-48 hours) to allow for the accumulation of DSBs from unrepaired SSBs during DNA replication.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde. [25][26] * Permeabilize the cells with a detergent such as Triton X-100. [27] * Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. [25][28] * Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). [29]

-

-

Data Analysis: An increase in the average number of γH2AX foci per cell in the treated group compared to the untreated control would indicate an accumulation of DSBs, an expected downstream effect of PARP inhibition.

Part 3: Assessing Cellular Phenotypes of PARP Inhibition

Protocol 4: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To directly measure DNA strand breaks at the single-cell level. The alkaline comet assay is particularly sensitive for detecting SSBs. [30][31][32][33][34] Methodology:

-

Cell Treatment and Embedding:

-

Treat cells with this compound for a defined period.

-

Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

-

Lysis and Electrophoresis:

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. [31][35]Increased tail moments in treated cells indicate a higher level of DNA strand breaks.

Protocol 5: Cell Viability/Cytotoxicity Assays

Objective: To demonstrate the synthetic lethal effect of this compound in HR-deficient cells.

Methodology:

-

Cell Line Selection:

-

Use a pair of isogenic cell lines, one with a functional HR pathway (wild-type) and one with a defect in HR (e.g., BRCA1 or BRCA2 knockout/mutant).

-

Alternatively, use established cancer cell lines with known HR status (e.g., CAPAN-1, which is BRCA2-mutant, and a BRCA-proficient pancreatic cancer cell line as a control).

-

-

Assay Procedure:

-

Seed both cell lines in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for an extended period (e.g., 72-120 hours).

-

Measure cell viability using a standard assay such as MTT, MTS, or a luminescent assay that measures ATP content (e.g., CellTiter-Glo).

-

-

Data Analysis: Plot cell viability against the drug concentration for each cell line. A significantly lower IC50 value in the HR-deficient cell line compared to the HR-proficient cell line would provide strong evidence for synthetic lethality and support the hypothesis that the compound's mechanism of action involves PARP inhibition.

Data Interpretation and Expected Outcomes

The collective results from the proposed experimental workflow will provide a robust assessment of the hypothesis. The expected outcomes are summarized below:

| Experiment | Parameter Measured | Expected Outcome for a PARP Inhibitor |

| In Vitro PARP Activity Assay | IC50 Value | A measurable IC50, indicating direct inhibition of PARP enzyme activity. |

| Western Blot for PAR | Intracellular PAR levels | Dose-dependent decrease in PARylation upon DNA damage induction. |

| Immunofluorescence for γH2AX | Number of γH2AX foci/nucleus | Increase in DNA double-strand breaks, particularly after prolonged exposure. |

| Comet Assay | Comet tail moment | Increased DNA strand breaks in treated cells. |

| Cell Viability Assays | Differential IC50 values | Significantly lower IC50 in HR-deficient cells compared to HR-proficient cells. |

Potential Therapeutic Implications and Future Directions

Should the experimental data support the hypothesis that this compound acts as a PARP inhibitor, it would open up significant avenues for further research and development. As a novel chemical scaffold for PARP inhibition, it could serve as a starting point for medicinal chemistry campaigns to optimize its potency, selectivity, and pharmacokinetic properties.

The therapeutic potential of PARP inhibitors is well-established in the treatment of cancers with BRCA1/2 mutations, including certain types of ovarian, breast, pancreatic, and prostate cancers. [19][22]The exploration of this compound and its derivatives could lead to new therapeutic options for these patient populations. Furthermore, the role of PARP inhibitors is expanding, with ongoing research into their use in combination with other therapies, such as immunotherapy and chemotherapy, to overcome resistance and enhance efficacy. Future research should focus on structure-activity relationship (SAR) studies to improve the compound's inhibitory activity, as well as in vivo studies in animal models of HR-deficient cancers to assess its therapeutic efficacy and safety profile.

References

- MySkinRecipes. This compound. MySkinRecipes. Accessed January 1, 2026.

- Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 78.

- Fong, P. C., Boss, D. S., Yap, T. A., Tutt, A., Wu, P., Mergui-Roelvink, M., ... & Ashworth, A. (2009). Inhibition of poly (ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.

- Clementi, E., Forcato, M., & D'Amours, D. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4129.

- Novus Biologicals. The role of PARP-1 in the repair of single stranded break (SSB). Antibody News. April 22, 2016.

- Li, A., Geng, C., & Zhang, J. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 971261.

- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.

- Wikipedia. Homologous recombination. Wikipedia. Accessed January 1, 2026.

- R&D Systems. CometAssay® Principle-How To Run Comet Assay. R&D Systems. Accessed January 1, 2026.

- QIAGEN. Homologous Recombination in DNA Double-Strand Break Repair. GeneGlobe. Accessed January 1, 2026.

- Study.com. Nicotinamide Adenine Dinucleotide | NAD+ Structure & Functions. Study.com. Accessed January 1, 2026.

- ResearchGate. Role of PARP enzyme in DNA repair. In the event of a single-stranded break...

- Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. Accessed January 1, 2026.

- Ranjha, L., Howard, S. M., & Cejka, P. (2018). Homologous Recombination Subpathways: A Tangle to Resolve. Frontiers in Genetics, 9, 343.

- Le Rhun, Y., Bize, V., Frit, P., & Calsou, P. (2019). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 25(19), 5943–5955.

- Memorial Sloan Kettering Cancer Center. Homologous Recombination and DNA repair. Memorial Sloan Kettering Cancer Center. Accessed January 1, 2026.

- Patsnap Synapse. What are PARP inhibitors and how do they work?

- McGill Rad-Bio. Comet Assay Protocol. mcgillradiobiology.ca. June 19, 2015.

- Longo, M. (2020). BRCA mutations and PARP inhibitors. Proceedings of the Texas A&M Medical Student Grand Rounds, 3(1), 1-5.

- CancerNetwork.

- Cancer Research UK. PARP inhibitors. Cancer Research UK. Accessed January 1, 2026.

- D'Andrea, A. D. (2010). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of Oncology, 21(Supplement_7), vii209-vii211.

- Li, H., Liu, Z., & Huang, Y. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8235.

- ResearchGate. Role of PARP1 in single-strand break repair. PARP1 recognizes SSBs via...

- Zhao, W., & Sung, P. (2015). Pathways and assays for DNA double-strand break repair by homologous recombination. Methods in enzymology, 555, 333-357.

- Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.

- YouTube. How PARP inhibitors (PARPi) work. The Exploring Cell. August 29, 2022.

- Brosh, R. M., Jr. (2013). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. In DNA Repair (pp. 231-253). Humana Press, Totowa, NJ.

- CRPR. Gamma-H2AX protocol (optimized for VH10-cells). CRPR. Accessed January 1, 2026.

- Georgakilas, A. G., & Sgouros, G. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Methods in molecular biology (Clifton, N.J.), 1644, 1-9.

- BenchChem. Application Notes and Protocols for Detecting PARP-2 Inhibition by Western Blot. BenchChem. Accessed January 1, 2026.

- Massachusetts General Hospital. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. Massachusetts General Hospital. August 12, 2021.

- Sun, Y., Fan, L., & Zhang, L. (2019). BRCA1/2 germline mutations and response to PARP inhibitor treatment in lung cancer. Journal of Clinical Oncology, 37(15_suppl), 9062-9062.

- BenchChem. Application Notes and Protocols for Western Blot Analysis of PARP1 Inhibition by Parp1-IN-12. BenchChem. Accessed January 1, 2026.

- ResearchGate. (a) Chemical structure of nicotinamide adenine dinucleotide (NAD+)....

- Horn, S., & Schambach, A. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (129), 56491.

- del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265–273.

- Lisby, M., & Rothstein, R. (2019). Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Microbial cell (Graz, Austria), 6(1), 1–27.

- JoVE. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. July 25, 2017.

- BenchChem. Application Notes: Immunofluorescence Staining for γH2AX after Treatment with ATM Inhibitor-10. BenchChem. Accessed January 1, 2026.

- UC Davis Biotechnology Program. Methods to Measure DNA Repair in Cells. UC Davis Biotechnology Program. December 7, 2022.

- ResearchGate. How can I detect PolyADP ribosylation (PAR) by western blot ?.

- Springer Nature Experiments. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. Accessed January 1, 2026.

- Champions Oncology. DNA Damage Assays. Champions Oncology. Accessed January 1, 2026.

- American Chemical Society. Nicotinamide adenine dinucleotide. American Chemical Society. August 14, 2017.

- Szczepanowski, R. H., & Unrau, P. J. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. International journal of molecular sciences, 22(5), 2378.

- TargetMol. NAD+ | β-Nicotinamide Adenine Dinucleotide | coenzyme. TargetMol. Accessed January 1, 2026.

- Wikipedia. Nicotinamide adenine dinucleotide. Wikipedia. Accessed January 1, 2026.

Sources

- 1. cancerdata.ucd.ie [cancerdata.ucd.ie]

- 2. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide Adenine Dinucleotide | NAD+ Structure & Functions | Study.com [study.com]

- 8. acs.org [acs.org]

- 9. NAD+ | β-Nicotinamide Adenine Dinucleotide | coenzyme | TargetMol [targetmol.com]

- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cancernetwork.com [cancernetwork.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homologous recombination - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]

- 18. mskcc.org [mskcc.org]

- 19. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 21. BRCA mutations and PARP inhibitors – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 22. cancerresearchuk.org [cancerresearchuk.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. crpr-su.se [crpr-su.se]

- 28. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 29. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. rndsystems.com [rndsystems.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 34. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 35. championsoncology.com [championsoncology.com]

An In-Depth Technical Guide to 5-Amino-2-methylnicotinic Acid Derivatives and Analogues: From Synthesis to Therapeutic Application

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative recognized for its wide-ranging biological activities and therapeutic applications, from lipid-lowering effects to the treatment of pellagra.[1] Its structurally robust yet versatile pyridine core has established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets.[2] This guide focuses on a specific, highly functionalized class of these compounds: 5-Amino-2-methylnicotinic acid derivatives and analogues .

The strategic placement of an amino group at the C5 position, a methyl group at C2, and a carboxylic acid at C3 creates a unique electronic and steric environment, offering multiple "handles" for chemical modification. This allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is critical for leveraging its full potential.

This technical guide provides a comprehensive exploration of this compound derivatives. We will delve into core synthetic strategies, analyze structure-activity relationships (SAR) across different therapeutic targets, and present detailed, field-proven experimental protocols. The narrative is designed not merely to list facts but to explain the causal logic behind synthetic choices and assay design, reflecting a deep-seated expertise in modern drug discovery.

Section 1: The Core Scaffold: Chemistry and Synthesis

The therapeutic potential of any compound series begins with a robust and flexible synthetic foundation. The this compound core is accessible through several synthetic routes, and its functional groups serve as key points for diversification.

Key Derivatization Hotspots

The scaffold offers three primary sites for chemical modification, each influencing the final compound's pharmacological profile in distinct ways. The strategic derivatization of these sites is fundamental to tuning affinity, selectivity, and pharmacokinetic properties.

-

C5 Amino Group: Can be acylated, alkylated, or transformed into various functional groups (e.g., ureas, thioureas, sulfonamides). This position often influences target engagement and can form critical hydrogen bonds within a receptor's binding pocket.

-

C3 Carboxylic Acid: Can be converted to esters, amides, or hydrazides. This modulates polarity, cell permeability, and can serve as a key interaction point with the target protein.

-

C6 Position of the Pyridine Ring: While the parent scaffold is unsubstituted at C6, this position is a common site for modification in related nicotinic acid derivatives, often via nucleophilic aromatic substitution (SNAr) on a halogenated precursor. Modifications here can profoundly impact selectivity and metabolic stability.

Caption: Key derivatization sites on the nicotinic acid scaffold.

General Synthetic Strategies

A prevalent and highly effective method for synthesizing derivatives of 5-aminonicotinic acid involves a multi-step sequence starting from a halogenated and nitrated pyridine precursor. This approach offers high yields and a modular way to introduce diversity.

A common pathway begins with a 6-chloro-5-nitronicotinate ester.[1] The electron-withdrawing nitro group activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) with various phenols or thiophenols. This step is often performed using a base like triethylamine (NEt3) in a suitable solvent. Following the SNAr reaction, the nitro group is reduced to the desired 5-amino group, typically using iron powder in an acidic medium. Finally, alkaline hydrolysis of the ester yields the target nicotinic acid derivative.[1] This robust sequence is detailed in the Experimental Methodologies section.

Caption: General synthetic workflow for 5-aminonicotinic acid analogues.

Section 2: Therapeutic Applications & Biological Targets

The true value of the this compound scaffold is demonstrated by its successful application in developing inhibitors for a diverse range of high-value therapeutic targets.

Enzyme Inhibition in Oncology: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] The catalytic action of PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate.[4] Consequently, molecules that mimic the nicotinamide portion of NAD+ can act as competitive inhibitors.

Mechanism of Action & Synthetic Lethality: In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs.[4] The cell's inability to repair these DSBs via the defective HR pathway leads to cell cycle arrest and apoptosis. This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[3] Nicotinic acid derivatives have been instrumental in developing potent PARP inhibitors, such as Rucaparib.[5]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Enzyme Inhibition in Metabolic Disease: α-Amylase and α-Glucosidase Inhibitors

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[6] Inhibiting these enzymes can delay carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This makes them prime targets for managing type 2 diabetes.[6][7]

Structure-Activity Relationship Insights: Research has shown that 5-aminonicotinic acid derivatives are effective inhibitors of both enzymes.[6][7]

-

The 5-amino group is crucial for activity against α-glucosidase.[1]

-

Derivatization of the 5-amino group, for example, by forming a thiourea linkage with substituted phenyl isothiocyanates, has yielded compounds with potent, dual inhibitory activity.[6]

-

The nature of the substituent on the phenyl ring significantly impacts potency. Electron-withdrawing groups have been shown to enhance inhibitory potential.[8]

Table 1: Inhibitory Activity of 5-Amino-nicotinic Acid Thiourea Derivatives

| Compound ID | Substituent on Phenyl Ring | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|---|

| 2 | 4-Br | 12.17 ± 0.14 | 12.72 ± 0.12 |

| 4 | 4-Cl | 12.89 ± 0.08 | 12.01 ± 0.09 |

| 5 | 4-F | 13.99 ± 0.24 | 13.68 ± 0.36 |

| 6 | 2-Cl | 13.54 ± 0.09 | 13.11 ± 0.15 |

| 7 | 2-F | 12.98 ± 0.11 | 12.79 ± 0.17 |

| 8 | 2-Br | 13.01 ± 0.15 | 12.99 ± 0.09 |

| Acarbose | Standard | 10.98 ± 0.03 | 10.79 ± 0.17 |

Data synthesized from Nawaz et al., BMC Chem, 2020.[6][7]

Kinase Inhibition in Oncology: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. Nicotinic acid-based compounds have been successfully designed as potent VEGFR-2 inhibitors.[9]

One study reported a novel nicotinic acid derivative, compound 5c , which exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.068 µM) and demonstrated significant cytotoxic activity against multiple cancer cell lines, outperforming the standard drug doxorubicin in some cases.[9] Molecular docking suggested a binding mode similar to the approved kinase inhibitor sorafenib, validating the nicotinic acid scaffold's utility in this domain.[9]

Section 3: A Framework for Development: Pharmacological Profiling

The successful transition of a promising compound from a "hit" to a "drug candidate" is critically dependent on its pharmacological profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with excellent potency but poor ADME properties is unlikely to succeed. Therefore, early and continuous profiling is essential.

Causality: The rationale for early ADME assessment is to identify and mitigate liabilities before significant resources are invested. Poor solubility can lead to poor absorption and unreliable in vivo data. High metabolic turnover can result in a short half-life, requiring frequent dosing. High plasma protein binding can reduce the free fraction of the drug available to interact with its target.

Caption: Iterative workflow for early ADME profiling in drug discovery.

Section 4: Key Experimental Methodologies

The trustworthiness of research data relies on well-designed and validated protocols. This section provides step-by-step methodologies for key experiments relevant to the development of this compound derivatives.

Protocol: Synthesis of a 5-Amino-6-(phenoxy)nicotinate Derivative

(Adapted from Citarella et al., Molecules, 2024)[1]

This protocol is self-validating as each step produces a stable intermediate whose identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS) before proceeding, ensuring the integrity of the final product.

-

Step 1: SNAr Reaction.

-

To a solution of methyl 6-chloro-5-nitronicotinate (1.0 eq) in Cyrene™ (a green solvent) in a sealed tube, add the desired phenol (1.1 eq) and triethylamine (NEt₃, 1.5 eq).

-

Heat the mixture to 150 °C for 15-30 minutes. The shorter reaction time is due to the activating effect of the 5-nitro group.[1]

-

After cooling, remove the solvent under reduced pressure.

-

Treat the crude mixture with a saturated solution of K₂CO₃ until slightly alkaline to precipitate the product. Filter and wash the solid to obtain the methyl 6-phenoxy-5-nitronicotinate intermediate.

-

-

Step 2: Nitro Group Reduction.

-

Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 5-amino-6-phenoxynicotinate, is often pure enough for the next step without column chromatography.[1]

-

-

Step 3: Ester Hydrolysis.

-

Dissolve the amino-ester intermediate in a suitable solvent like methanol or THF.

-

Add an aqueous solution of sodium hydroxide (1.1-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a 1 M NaHSO₄ solution to pH ~5.5 to precipitate the final product.[1]

-

Filter the solid, wash with cold water, and dry under vacuum to yield the target 5-amino-6-phenoxynicotinic acid.

-

Protocol: In Vitro α-Glucosidase Inhibition Assay

(Based on methods described in Nawaz et al., BMC Chem, 2020)[6][7]

This protocol includes positive (acarbose) and negative (no inhibitor) controls, creating a self-validating system to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.

-

Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.

-

Prepare stock solutions of test compounds and the standard inhibitor (acarbose) in DMSO, then dilute to desired concentrations with buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test compound solution at various concentrations.

-

Add 50 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37 °C for another 30 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis.

-

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a remarkably versatile and productive platform in modern medicinal chemistry. As demonstrated, thoughtful derivatization of this core has led to the discovery of potent modulators for diverse and critical therapeutic targets, spanning oncology, metabolic disorders, and beyond. The inherent synthetic tractability of the scaffold, combined with its ability to mimic endogenous ligands like nicotinamide, ensures its continued relevance.

Future exploration could focus on several exciting areas. The application of these derivatives in creating novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of target proteins, is a promising avenue.[10] Furthermore, screening these compound libraries against emerging targets in areas like neuroinflammation or infectious diseases could unlock entirely new therapeutic applications. The foundational knowledge and methodologies presented in this guide provide a robust framework for scientists to continue innovating from this privileged chemical starting point.

References

- Curtin, N. (2017). Strategies Employed for the Development of PARP Inhibitors. Methods in Molecular Biology.

- Canan, S., Maegley, K., & Curtin, N. (2011). Strategies employed for the development of PARP inhibitors. Methods in Molecular Biology.

- Scott, C. L., Swisher, E. M., & Kaufmann, S. H. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer.

- Abdel-Aziz, M., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Scientific Reports.

- Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules.

- Nawaz, H., et al. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. BMC Chemistry.

- Al-Hujaily, E. M., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Scientific Reports.

- Al-Hujaily, E. M., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Heliyon.

- Lee, J., & Lee, J. (2023). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences.

- Lord, C. J., & Ashworth, A. (2017). A decade of clinical development of PARP inhibitors in perspective. Journal of Clinical Oncology.

- Nawaz, H., et al. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. BMC Chemistry.

- Nawaz, H., et al. (2020). Figure: Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate.

- BenchChem. (2025). Application of Methyl 2-(aminomethyl)nicotinate in Medicinal Chemistry. BenchChem.

Sources

- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies Employed for the Development of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Predicted Spectroscopic Profile of 5-Amino-2-methylnicotinic Acid

Introduction

5-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, are prevalent in a wide array of biologically active compounds. A thorough understanding of its chemical identity and purity is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel molecules.

This guide provides an in-depth, predictive analysis of the spectroscopic data for this compound. Due to a scarcity of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous molecules to construct a reliable, theoretical spectroscopic profile. This approach is designed to offer researchers a robust reference for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of the amino, methyl, and carboxylic acid functional groups on the pyridine ring dictates the molecule's electronic and magnetic environment, which in turn governs its interaction with different forms of electromagnetic radiation. The amino group at the 5-position and the methyl group at the 2-position are both electron-donating groups, which are expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to these substituents. This electronic effect will manifest as characteristic shifts in the NMR spectra and influence the vibrational modes observed in the IR spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Predicted Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton. The electron-donating effects of the amino and methyl groups will cause an upfield shift (to a lower ppm value) of the ring protons compared to unsubstituted nicotinic acid.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.0 - 7.2 | Doublet | ~2-3 | This proton is meta-coupled to H-6. It is expected to be shifted upfield due to the ortho amino group's strong electron-donating effect. |

| H-6 | ~7.8 - 8.0 | Doublet | ~2-3 | This proton is meta-coupled to H-4. It is expected to be the most downfield of the ring protons due to its proximity to the ring nitrogen. |

| CH₃ | ~2.4 - 2.6 | Singlet | N/A | The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly and is often broad due to quadrupole effects and exchange with trace amounts of water. |

| COOH | ~12.0 - 13.0 | Broad Singlet | N/A | The carboxylic acid proton is highly deshielded and its signal is typically broad. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear. |

¹³C NMR Spectroscopy: Predicted Resonances

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The positions of the substituents will lead to a unique set of chemical shifts for the six pyridine ring carbons and the two carbons of the methyl and carboxylic acid groups.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | This carbon, bearing the methyl group, is expected to be significantly downfield due to its proximity to the nitrogen and the substituent effect. |

| C-3 | ~120 - 125 | The position of the carboxylic acid group will influence the chemical shift of this carbon. |

| C-4 | ~125 - 130 | This carbon is expected to be influenced by the adjacent amino group. |

| C-5 | ~140 - 145 | The carbon attached to the amino group will be shifted downfield. |

| C-6 | ~145 - 150 | This carbon, adjacent to the ring nitrogen, will be one of the more downfield signals. |

| CH₃ | ~20 - 25 | A typical chemical shift for a methyl group attached to an aromatic system. |

| COOH | ~165 - 170 | The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum. |

Infrared (IR) Spectroscopy: Predicted Absorption Bands

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in this compound.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3500-3300 | N-H Stretch | Primary Amine | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad band is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| 3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the pyridine ring. |

| 2950-2850 | C-H Stretch | Methyl | Stretching vibrations of the C-H bonds of the methyl group. |

| ~1700 | C=O Stretch | Carboxylic Acid | A strong absorption band characteristic of the carbonyl group. |